molecular formula C15H15Cl2N3O B12736248 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- CAS No. 93182-22-0

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)-

Cat. No.: B12736248
CAS No.: 93182-22-0
M. Wt: 324.2 g/mol
InChI Key: MWTVQABYXNIFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- is a chemical compound with a complex structure that includes a piperidinol group and a pyrimidinyl group substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- typically involves multiple steps, including the formation of the pyrimidinyl ring and the subsequent attachment of the piperidinol group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or research.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- include:

  • 4-Piperidinol, 1-(4-chlorophenyl)-2-pyrimidinyl)
  • 4-Piperidinol, 1-(5-chloro-2-pyrimidinyl)-

Uniqueness

The uniqueness of 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- lies in its specific substitution pattern and the presence of both piperidinol and pyrimidinyl groups

Properties

CAS No.

93182-22-0

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

1-[5-chloro-4-(4-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol

InChI

InChI=1S/C15H15Cl2N3O/c16-11-3-1-10(2-4-11)14-13(17)9-18-15(19-14)20-7-5-12(21)6-8-20/h1-4,9,12,21H,5-8H2

InChI Key

MWTVQABYXNIFEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C(=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.